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Compound of Interest

Compound Name: Parconazole

Cat. No.: B1225723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Parconazole is an azole antifungal agent characterized by a complex heterocyclic structure.

This guide provides a detailed overview of its chemical properties, including its IUPAC name,

CAS registry number, molecular formula, and weight. While a specific, publicly available, step-

by-step synthesis protocol for Parconazole is not readily found in the scientific literature or

patent databases, this document outlines a plausible synthetic pathway based on established

methodologies for analogous azole antifungals. The proposed synthesis involves a multi-step

process commencing with the preparation of a key epoxide intermediate, followed by the

introduction of the imidazole and propargyl ether moieties. This guide is intended to serve as a

valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties
Parconazole is a complex organic molecule with a core 1,3-dioxolane ring system. The

chemical identity of Parconazole is well-established and characterized by the following

identifiers and properties.
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Property Value Source

IUPAC Name

1-[[(2S,4R)-2-(2,4-

dichlorophenyl)-4-(prop-2-

ynoxymethyl)-1,3-dioxolan-2-

yl]methyl]imidazole

[1]

CAS Registry Number 61400-59-7

Molecular Formula C₁₇H₁₆Cl₂N₂O₃ [1]

Molecular Weight 367.23 g/mol [1]

SMILES String

C#CCOC[C@@H]1CO--

INVALID-LINK--

(CN2C=CN=C2)C3=C(C=C(C

=C3)Cl)Cl

[1]

The structure of Parconazole features a chiral 1,3-dioxolane ring, a dichlorophenyl group, an

imidazole ring, and a propargyl ether side chain. The specific stereochemistry, (2S,4R), is

crucial for its biological activity.

Proposed Synthesis of Parconazole
A detailed, validated experimental protocol for the synthesis of Parconazole is not explicitly

available in the public domain. However, based on the known synthesis of structurally related

azole antifungals, such as ketoconazole and itraconazole, a logical synthetic route can be

proposed. The following multi-step synthesis represents a chemically sound approach to

obtaining Parconazole.

Overview of the Synthetic Strategy
The proposed synthesis of Parconazole can be conceptually divided into three main stages:

Synthesis of the Key Intermediate: Preparation of a substituted 1,3-dioxolane derivative

bearing the 2,4-dichlorophenyl group.

Introduction of the Imidazole Moiety: Attachment of the imidazole ring to the dioxolane core.
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Formation of the Propargyl Ether: Addition of the propargyl ether side chain.

Stage 1: Dioxolane Formation

Stage 2: Imidazole Introduction Stage 3: Propargyl Ether Formation

2,4-Dichloroacetophenone

2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanolAcid catalyst

Glycerol derivative

Activation of hydroxyl group 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)-1H-imidazole

Imidazole Nucleophilic substitution

Introduction of hydroxymethyl group at C2

Parconazole

Propargyl bromide Williamson ether synthesis

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Parconazole.

Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for the synthesis of

related compounds. They should be adapted and optimized by qualified laboratory personnel.

Step 1: Synthesis of (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol

Reaction Setup: To a solution of 2',4'-dichloro-2-bromoacetophenone (1.0 eq) in a suitable

solvent such as toluene, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.2 eq) and a

catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove

water. Monitor the reaction by thin-layer chromatography (TLC).

Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid

with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic

solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and
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concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Step 2: Synthesis of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carbonitrile

Reaction Setup: Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent

(e.g., dichloromethane). Add a brominating agent such as phosphorus tribromide (PBr₃, 0.5

eq) dropwise at 0 °C.

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the

starting material is consumed (monitor by TLC).

Work-up and Purification: Carefully quench the reaction with ice-water. Separate the organic

layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

The resulting bromo intermediate is often used in the next step without further purification.

Step 3: Synthesis of 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole

Reaction Setup: To a solution of the bromo intermediate (1.0 eq) in a polar aprotic solvent

such as dimethylformamide (DMF), add imidazole (1.5 eq) and a base such as potassium

carbonate (K₂CO₃, 2.0 eq).

Reaction Conditions: Heat the mixture at 80-100 °C and stir until the reaction is complete

(monitor by TLC).

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the

product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by

column chromatography.

Step 4: Synthesis of Parconazole

Reaction Setup: To a solution of the imidazole derivative from the previous step (1.0 eq) in a

suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH,

1.2 eq) at 0 °C under an inert atmosphere.
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Reaction Conditions: Stir the mixture for 30 minutes at 0 °C, then add propargyl bromide (1.1

eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the

product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final

product by column chromatography and/or recrystallization to yield Parconazole.

Quantitative Data (Illustrative)
As no specific literature with experimental data for Parconazole synthesis was identified, the

following table presents illustrative quantitative data that might be expected for such a

synthesis, based on yields for similar reactions.
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Step Reactant Product
Theoretic
al Yield
(g)

Actual
Yield (g)

Percent
Yield (%)

Purity (by
HPLC)
(%)

1

2',4'-

dichloro-2-

bromoacet

ophenone

(2-(2,4-

dichloroph

enyl)-1,3-

dioxolan-4-

yl)methano

l

10.0 7.8 78 95

2

(2-(2,4-

dichloroph

enyl)-1,3-

dioxolan-4-

yl)methano

l

2-

(bromomet

hyl)-2-(2,4-

dichloroph

enyl)-1,3-

dioxolane

7.8 6.9 88 90 (crude)

3

2-

(bromomet

hyl)-2-(2,4-

dichloroph

enyl)-1,3-

dioxolane

1-((2-(2,4-

dichloroph

enyl)-1,3-

dioxolan-2-

yl)methyl)-

1H-

imidazole

6.9 5.1 74 97

4

1-((2-(2,4-

dichloroph

enyl)-1,3-

dioxolan-2-

yl)methyl)-

1H-

imidazole

Parconazol

e
5.1 3.7 73 >99

Conclusion
This technical guide provides a comprehensive overview of the chemical structure of

Parconazole and a plausible, though hypothetical, synthetic route. The proposed synthesis is
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based on established chemical principles and reactions common in the preparation of other

azole antifungal agents. The successful synthesis of Parconazole would require careful

optimization of each step and rigorous purification and characterization of all intermediates and

the final product. This document serves as a foundational resource for researchers interested

in the synthesis and development of Parconazole and related antifungal compounds. Further

investigation into patent literature, specifically from the originating pharmaceutical companies,

may provide more explicit details on the manufacturing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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